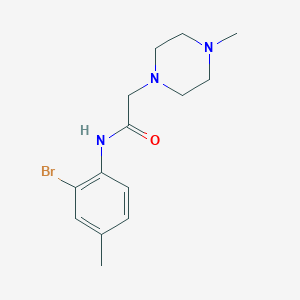![molecular formula C16H14N2O4S B5720741 3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5720741.png)
3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid, commonly known as MBCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MBCA belongs to the class of organic compounds known as benzoic acids and derivatives and has a molecular formula of C16H13N2O4S.
Mechanism of Action
The mechanism of action of MBCA is not fully understood, but several studies have suggested that it acts by inhibiting various cellular pathways involved in cancer cell proliferation and survival. MBCA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition by MBCA leads to the activation of tumor suppressor genes and the induction of apoptosis (programmed cell death) in cancer cells. MBCA has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMP inhibition by MBCA leads to the prevention of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
MBCA has been shown to have several biochemical and physiological effects in vivo. In animal models, MBCA has been found to reduce tumor growth and metastasis, decrease inflammation, and improve insulin sensitivity. MBCA has also been shown to reduce oxidative stress and improve mitochondrial function in various cell types.
Advantages and Limitations for Lab Experiments
MBCA has several advantages for use in laboratory experiments, including its potency and specificity for inhibiting HDACs and MMPs. However, MBCA has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on MBCA, including the development of novel MBCA analogs with improved pharmacological properties, the investigation of MBCA's potential as a therapeutic agent for other diseases, and the elucidation of MBCA's mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosing and administration of MBCA for therapeutic use.
Synthesis Methods
MBCA can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with thiourea, followed by the addition of 3-aminobenzoic acid. The resulting product is then purified through recrystallization to obtain pure MBCA.
Scientific Research Applications
MBCA has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, anti-inflammatory therapy, and as an antimicrobial agent. Several studies have shown that MBCA exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. MBCA has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis. Additionally, MBCA has shown promising antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
3-[(4-methoxybenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-22-13-7-5-10(6-8-13)14(19)18-16(23)17-12-4-2-3-11(9-12)15(20)21/h2-9H,1H3,(H,20,21)(H2,17,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBPCONFEIGMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(4-Methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5720670.png)


![2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5720689.png)
![ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate](/img/structure/B5720692.png)
![5-methyl-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5720695.png)
![N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5720714.png)


![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720730.png)


![1-benzyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5720756.png)